An In-Depth Technical Guide to Quinotolast Sodium: Structure, Properties, and Pharmacological Profile
An In-Depth Technical Guide to Quinotolast Sodium: Structure, Properties, and Pharmacological Profile
Introduction
Quinotolast sodium, also identified by its developmental code FR-71021, is an orally active anti-allergic agent that has demonstrated significant potential in preclinical studies.[1] Unlike typical antihistamines that block the action of histamine at its receptor, Quinotolast sodium operates further upstream by preventing the release of histamine and other inflammatory mediators from mast cells. This mechanism of action classifies it as a mast cell stabilizer.[1] This technical guide offers a comprehensive analysis of Quinotolast sodium, detailing its chemical structure, physicochemical characteristics, pharmacological activity, and the experimental methodologies used to validate its efficacy. The information presented herein is curated for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel therapeutics for allergic diseases.
Chemical Identity and Structure
Core Structure Analysis
Quinotolast sodium is the sodium salt of the active parent compound, Quinotolast.[1] Its molecular architecture is built upon a quinolizine scaffold, a heterocyclic aromatic compound. The structure is characterized by several key functional groups that dictate its chemical behavior and biological activity:
-
4-Oxo-1-phenoxy-4H-quinolizine Core: This forms the rigid backbone of the molecule. The phenoxy group at the 1-position and the keto group at the 4-position are critical for molecular conformation and interaction with biological targets.
-
Carboxamide Linker: A carboxamide group at the 3-position serves as a crucial linker, connecting the quinolizine core to the tetrazole ring.
-
Tetrazole Ring: Attached to the carboxamide nitrogen, this five-membered heterocyclic ring is a key pharmacophore. Tetrazoles are often used as bioisosteres for carboxylic acids and are known to be important for the compound's inhibitory activity.
-
Sodium Salt: The formation of a sodium salt from the acidic proton on the tetrazole ring significantly enhances the aqueous solubility of the compound, a critical factor for bioavailability, particularly for oral administration.
Chemical Identifiers
Accurate identification is paramount in research and development. The key identifiers for Quinotolast sodium are summarized below.
| Identifier | Value | Source |
| IUPAC Name | sodium;4-oxo-1-phenoxy-N-(2H-tetrazol-5-yl)quinolizine-3-carboxamide | [2] |
| CAS Number | 101193-62-8 | [2] |
| Molecular Formula | C₁₇H₁₁N₆NaO₃ | [2] |
| Synonyms | FR-71021, Quinotolast sodium anhydrous | [2][3] |
| Parent Compound | Quinotolast (CAS: 101193-40-2) | [4] |
Structural Visualization
The 2D chemical structure of Quinotolast sodium illustrates the spatial arrangement of its constituent atoms and functional groups.
Caption: 2D representation of Quinotolast sodium's chemical structure.
Physicochemical Properties
The physicochemical profile of an active pharmaceutical ingredient (API) is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for guiding formulation development. The data presented below are primarily computed properties, which provide valuable estimates for guiding experimental design.
| Property | Value | Data Type | Source |
| Molecular Weight | 370.30 g/mol | Computed | [2] |
| Exact Mass | 370.07903252 Da | Computed | [2] |
| Topological Polar Surface Area | 98.3 Ų | Computed | [2] |
| Hydrogen Bond Donor Count | 1 | Computed | [2] |
| Hydrogen Bond Acceptor Count | 7 | Computed | [2] |
| Rotatable Bond Count | 4 | Computed | [2] |
| Solubility | Not experimentally reported, but the sodium salt form is designed to enhance aqueous solubility compared to the parent acid. | Inferred | [5] |
| pKa | Not experimentally reported. The tetrazole ring is acidic, enabling salt formation. | Inferred | - |
Pharmacological Profile
Mechanism of Action: Inhibition of Mediator Release
The primary anti-allergic mechanism of Quinotolast sodium is the inhibition of inflammatory mediator release from mast cells.[1] In type I hypersensitivity reactions, allergens cross-link IgE antibodies on the surface of mast cells, triggering a signaling cascade that results in degranulation. This process releases a host of pre-formed and newly synthesized mediators, including:
-
Histamine: Causes vasodilation, increased vascular permeability, and smooth muscle contraction.
-
Leukotrienes (LTC₄): Potent bronchoconstrictors and increase vascular permeability.
-
Prostaglandins (PGD₂): Induce vasodilation and bronchoconstriction.
Quinotolast sodium intervenes in this process by stabilizing the mast cell, thereby preventing the release of these potent inflammatory molecules.[6][7] Studies on dispersed human lung cells have shown that Quinotolast concentration-dependently inhibits the release of histamine, LTC₄, and PGD₂.[6][7] This mode of action is distinct from that of antihistamines, which only competitively block histamine receptors, and offers a broader therapeutic effect by inhibiting multiple inflammatory pathways simultaneously.
Proposed Inhibitory Pathway
The following diagram illustrates the IgE-mediated mast cell degranulation cascade and the proposed point of intervention for Quinotolast sodium.
Caption: Quinotolast sodium inhibits the signaling cascade following IgE cross-linking.
In Vitro and In Vivo Efficacy
The potency of Quinotolast sodium has been quantified in various preclinical models. The data consistently demonstrate its significant inhibitory effects on the release of key allergic mediators.
Table: In Vitro Activity of Quinotolast
| Assay System | Mediator Inhibited | Concentration / Result | Source |
| Dispersed Human Lung Cells | Histamine & LTC₄ | Concentration-dependent inhibition (1-100 µg/mL) | [7] |
| Dispersed Human Lung Cells | Prostaglandin D₂ (PGD₂) | 100% inhibition at 100 µg/mL | [7] |
| Dispersed Human Lung Cells | Leukotriene C₄ (LTC₄) | 54% inhibition at 100 µg/mL | [7] |
Further studies have also highlighted its favorable effects on airway clearance and its antitussive properties in animal models, suggesting potential benefits for patients with chronic obstructive pulmonary diseases like asthma.[8]
Experimental Methodologies
The validation of a mast cell stabilizer's activity relies on robust and reproducible in vitro assays. The following protocol outlines a standard methodology for assessing the inhibitory effect of a compound like Quinotolast sodium on mast cell degranulation.
Protocol: In Vitro Mast Cell Mediator Release Assay
This protocol is designed to quantify the inhibition of mediator release from immunologically stimulated mast cells.
Objective: To determine the dose-dependent inhibitory effect of Quinotolast sodium on IgE-mediated mast cell degranulation.
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary human lung mast cells
-
Cell culture medium (e.g., MEM) with appropriate supplements
-
Anti-DNP IgE antibody (for sensitization)
-
DNP-HSA antigen (for challenge)
-
Tyrode's buffer
-
Quinotolast sodium stock solution
-
ELISA or other assay kits for quantifying histamine, LTC₄, or β-hexosaminidase
Procedure:
-
Cell Culture & Sensitization:
-
Culture mast cells to the desired density in a 96-well plate.
-
Sensitize the cells by incubating them overnight with a saturating concentration of anti-DNP IgE. This allows the IgE to bind to the FcεRI receptors on the mast cell surface.
-
-
Compound Incubation:
-
Gently wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add fresh buffer containing various concentrations of Quinotolast sodium (e.g., 0.1, 1, 10, 100 µM) to the wells. Include a vehicle control (buffer only) and a positive control (known inhibitor, e.g., sodium cromoglycate).
-
Pre-incubate the cells with the compound for 15-30 minutes at 37°C.
-
-
Antigen Challenge:
-
Initiate degranulation by adding DNP-HSA antigen to all wells except for the negative control (unstimulated cells).
-
Incubate for 30-60 minutes at 37°C.
-
-
Sample Collection:
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant for mediator analysis.
-
-
Quantification of Mediator Release:
-
Measure the concentration of histamine, LTC₄, or the activity of a granule-associated enzyme like β-hexosaminidase in the supernatant using the appropriate assay kit.
-
Calculate the percentage of inhibition for each concentration of Quinotolast sodium relative to the vehicle control.
-
Workflow Diagram: Mast Cell Degranulation Assay
Caption: A streamlined workflow for assessing mast cell degranulation inhibitors.
Summary and Future Directions
Quinotolast sodium is a promising anti-allergic compound with a well-defined mechanism as a mast cell stabilizer. Its chemical structure, featuring a quinolizine core and a tetrazole ring, confers potent inhibitory activity against the release of multiple inflammatory mediators. Preclinical data strongly support its efficacy in models of type I hypersensitivity.
Future research should focus on several key areas:
-
Clinical Trials: Transitioning from preclinical models to human clinical trials is the critical next step to evaluate safety and efficacy in patients with allergic conditions such as asthma and allergic rhinitis.
-
Mechanism Elucidation: While the stabilizing effect on mast cells is established, further studies into the specific intracellular signaling targets of Quinotolast could reveal more about its precise mechanism and potentially identify new therapeutic applications.
-
Pharmacokinetics and Metabolism: Detailed pharmacokinetic studies in humans are necessary to determine the optimal dosing regimen and to fully characterize its metabolic profile, which is known to include N-glucuronide metabolites.[4]
-
Structure-Activity Relationship (SAR) Studies: Further medicinal chemistry efforts could explore modifications to the quinolizine or phenoxy moieties to potentially enhance potency, selectivity, or pharmacokinetic properties.
The comprehensive data available for Quinotolast sodium position it as a strong candidate for further development as a novel, orally active treatment for a range of allergic and inflammatory diseases.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 65871, Quinotolast. [Link]
-
FDA Global Substance Registration System. QUINOTOLAST SODIUM. [Link]
-
PubMed. Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast. [Link]
-
PMC. Mechanism of Quinolone Action and Resistance. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 14600474, Quinotolast Sodium. [Link]
-
PubMed. [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance]. [Link]
-
Wikipedia. Quinolone antibiotic. [Link]
-
ACS Publications. Integrated In Silico, Ex Vivo, and In Vitro Framework for Early Derisking of Mast Cell Degranulation in Peptide Drug Candidates | Chemical Research in Toxicology. [Link]
-
PMC. Mechanism of action of and resistance to quinolones. [Link]
-
PMC. Quinolone Allergy. [Link]
-
MDPI. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. [Link]
-
PMC. An optimized method for IgE-mediated degranulation of human lung mast cells. [Link]
-
NIH. Structures and Anti-Allergic Activities of Natural Products from Marine Organisms. [Link]
-
Charles River Laboratories. Mast Cell Assays. [Link]
-
PubMed. Quinolones: pharmacology. [Link]
-
YouTube. Mechanism of action of quinolone antibiotics. [Link]
-
PubMed. Flavonoids and related compounds as anti-allergic substances. [Link]
-
Digital Commons @ USF. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Scientific Laboratory Supplies. MAST CELL DEGRANULATION ASSAY. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quinotolast Sodium | C17H11N6NaO3 | CID 14600474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Quinotolast | C17H12N6O3 | CID 65871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. digitalcommons.usf.edu [digitalcommons.usf.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Inhibition of histamine and eicosanoid release from dispersed human lung cells in vitro by quinotolast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of a novel orally-active antiallergic drug, quinotolast (FK021), on airway clearance] - PubMed [pubmed.ncbi.nlm.nih.gov]
